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molecular formula C11H14BrNO4S B1507963 Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate CAS No. 946604-99-5

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

Cat. No. B1507963
M. Wt: 336.2 g/mol
InChI Key: OQCNMXAYFCAWPE-UHFFFAOYSA-N
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Patent
US08853208B2

Procedure details

An aqueous 2 M lithium hydroxide solution (1 mL) was added to a solution of 5-bromo-3-tert-butoxycarbonylaminothiophene-2-carboxylic acid methyl ester (330.0 mg) in THF/water (1.6 mL/1.6 mL). The solution was stirred at room temperature overnight and was then neutralized with diluted HCl solution, and the solvent was removed in vacuo. The product with the molecular weight of 322.18 (C10H12BrNO4S) was obtained in this way; MS (ESI): 221, 223 (M-Boc+H+).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
M-Boc H+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Li+].C[O:4][C:5]([C:7]1[S:8][C:9]([Br:20])=[CH:10][C:11]=1[NH:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])=[O:6].Cl>C1COCC1.O>[Br:20][C:9]1[S:8][C:7]([C:5]([OH:6])=[O:4])=[C:11]([NH:12][C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH:10]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
330 mg
Type
reactant
Smiles
COC(=O)C=1SC(=CC1NC(=O)OC(C)(C)C)Br
Name
Quantity
1.6 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
M-Boc H+
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The product with the molecular weight of 322.18 (C10H12BrNO4S) was obtained in this way

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=CC(=C(S1)C(=O)O)NC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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